Product packaging for Tert-butyl 3-iodopiperidine-1-carboxylate(Cat. No.:CAS No. 850761-36-3)

Tert-butyl 3-iodopiperidine-1-carboxylate

Cat. No.: B113092
CAS No.: 850761-36-3
M. Wt: 311.16 g/mol
InChI Key: JXEZFSNOYBRXFT-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Drug Discovery and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a single nitrogen atom, stands as one of the most ubiquitous structural motifs in the architecture of pharmaceutical agents. Its prevalence is a direct consequence of its favorable physicochemical properties, which can be strategically manipulated to enhance the drug-like characteristics of a molecule. The piperidine scaffold is not merely a passive structural framework; its conformational flexibility and the basicity of its nitrogen atom allow it to engage in critical interactions with biological targets such as enzymes and receptors.

In drug discovery, the incorporation of a piperidine moiety can improve a compound's aqueous solubility, metabolic stability, and pharmacokinetic profile. These enhancements are crucial for transforming a biologically active "hit" compound into a viable drug candidate. The piperidine ring is a cornerstone in numerous approved drugs across a wide spectrum of therapeutic areas, including antihistamines, antipsychotics, and opioid analgesics. Furthermore, in organic synthesis, piperidine derivatives serve as versatile and indispensable building blocks for constructing more complex molecular architectures, valued for their predictable reactivity and stereochemical control.

Role of Halogenated Heterocycles as Synthetic Intermediates

Halogenated organic compounds, particularly those containing iodine, are of paramount importance in synthetic chemistry due to their unique reactivity. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This characteristic allows for the straightforward introduction of a wide variety of functional groups onto the heterocyclic core.

Moreover, iodo-substituted heterocycles are highly effective substrates in a vast array of modern cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These palladium-catalyzed transformations are fundamental tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling chemists to assemble complex molecular frameworks from simpler precursors. The iodine atom in a compound like tert-butyl 3-iodopiperidine-1-carboxylate thus acts as a "synthetic handle"—a specific, reactive site that can be selectively addressed to build molecular complexity in a controlled and predictable manner. This strategic placement of a halogen atom transforms a simple heterocycle into a powerful and versatile synthetic intermediate.

Contextualizing this compound within N-Boc Protected Piperidine Chemistry

To fully harness the reactivity of the iodo-substituent on the piperidine ring, it is often necessary to temporarily deactivate other reactive sites within the molecule. The secondary amine of the piperidine core is both nucleophilic and basic, properties that could interfere with many of the desired synthetic transformations at the carbon-iodine bond. To prevent this, a strategy known as "protection" is employed.

The tert-butoxycarbonyl group, commonly abbreviated as "Boc," is one of the most widely used protecting groups for amines. total-synthesis.com It effectively masks the piperidine nitrogen by converting it into a carbamate (B1207046), which is significantly less nucleophilic and non-basic. total-synthesis.com The Boc group is valued for its stability under a broad range of reaction conditions, including those involving organometallics, mild oxidants, and nucleophiles. total-synthesis.com Crucially, it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amine once its protective function is no longer needed. total-synthesis.comnbinno.com

This compound is a quintessential example of a rationally designed synthetic building block that integrates these three core principles. It features:

A valuable piperidine scaffold, common in bioactive molecules.

A reactive iodo group at the 3-position, serving as a versatile handle for synthetic elaboration.

An N-Boc protecting group that ensures the piperidine nitrogen remains inert, thereby directing reactivity exclusively to the desired carbon-iodine bond.

This strategic combination makes the compound a highly specific and reliable intermediate for the multi-step synthesis of complex, high-value molecules, particularly in the development of novel pharmaceutical candidates.

Data Tables

Table 1: Physicochemical Properties of (R)-tert-Butyl 3-iodopiperidine-1-carboxylate

Property Value
CAS Number 1354010-37-9 bldpharm.com
Molecular Formula C₁₀H₁₈INO₂ bldpharm.com
Molecular Weight 311.16 g/mol bldpharm.com
IUPAC Name (3R)-tert-butyl 3-iodopiperidine-1-carboxylate

| Synonyms | N-Boc-(R)-3-iodopiperidine |

Table 2: List of Chemical Compounds Mentioned

Compound Name Molecular Formula Role/Context
This compound C₁₀H₁₈INO₂ Primary subject of the article
Piperidine C₅H₁₁N Core heterocyclic scaffold

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18INO2 B113092 Tert-butyl 3-iodopiperidine-1-carboxylate CAS No. 850761-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-iodopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEZFSNOYBRXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616081
Record name tert-Butyl 3-iodopiperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850761-36-3
Record name tert-Butyl 3-iodopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-iodopiperidine-1-carboxylate
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Synthetic Methodologies for Tert Butyl 3 Iodopiperidine 1 Carboxylate

Direct Iodination Strategies

Direct iodination strategies typically involve the conversion of a pre-existing functional group at the C-3 position of the N-Boc-protected piperidine (B6355638) ring into an iodide. The most common and practical precursor for this transformation is tert-butyl 3-hydroxypiperidine-1-carboxylate. The secondary alcohol in this substrate can be converted to the corresponding iodide through well-established methodologies, often proceeding with an inversion of stereochemistry.

A widely used method for this conversion is the Appel reaction or variations thereof, which utilize triphenylphosphine (B44618) (PPh₃) and an iodine source. A common reagent system involves triphenylphosphine, iodine (I₂), and a mild base like imidazole (B134444) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). This combination forms an iodophosphonium species in situ, which activates the hydroxyl group for nucleophilic substitution by the iodide ion.

Table 1: Representative Conditions for Direct Iodination of a Secondary Alcohol

PrecursorReagentsSolventTemperatureOutcome
Secondary AlcoholPPh₃, I₂, ImidazoleDCM / THF0 °C to RTIodoalkane
Secondary AlcoholPPh₃, DIAD, MeITHF0 °C to RTIodoalkane
Secondary AlcoholI₂, P(OPh)₃, Pyridine (B92270)TolueneRefluxIodoalkane

This table presents generalized conditions for the conversion of secondary alcohols to iodides, which are applicable to the synthesis of tert-butyl 3-iodopiperidine-1-carboxylate from its 3-hydroxy precursor.

Indirect Approaches via Precursor Functionalization

Indirect methods focus on constructing the functionalized piperidine ring from acyclic or different heterocyclic precursors, incorporating the iodine atom during the synthetic sequence.

Ring-Closing Methodologies for Piperidine Scaffold Formation

Intramolecular cyclization of suitably functionalized acyclic amines is a powerful strategy for constructing the piperidine ring. Iodocyclization, a subset of halocyclization reactions, can be employed to form the 3-iodopiperidine (B59508) scaffold directly. This approach typically involves an unsaturated amine, such as a homoallylic amine, which undergoes an iodine-mediated intramolecular cyclization.

The reaction is initiated by the activation of an alkene by an electrophilic iodine source (e.g., I₂). The nitrogen atom of the amine then acts as an intramolecular nucleophile, attacking the activated alkene to forge the carbon-nitrogen bond and close the ring. This process simultaneously installs the iodine atom at the adjacent carbon, leading to the formation of a 3-iodopiperidine derivative. The regioselectivity of the cyclization (favoring the 6-membered piperidine ring over a 5-membered pyrrolidine) is a critical factor. This strategy has been successfully applied to the one-pot synthesis of 3-azido- and 3-aminopiperidines through the intramolecular cyclization of unsaturated amines, highlighting the utility of this approach for installing functionalities at the 3-position. nih.gov

Conversion of Other Heterocyclic Precursors (e.g., Lactams, Pyrrolidines)

The transformation of existing heterocyclic systems offers another avenue to the target compound. For instance, derivatives of glutarimide (B196013) (a six-membered cyclic imide) can serve as precursors. Selective reduction of one carbonyl group to a methylene, followed by functional group manipulation of the remaining carbonyl (e.g., reduction to an alcohol and subsequent iodination), and N-Boc protection would yield the desired product.

Another conceptual approach involves the ring expansion of a functionalized pyrrolidine (B122466) precursor. While less common, methods involving the rearrangement of N-substituted 2-(iodomethyl)pyrrolidines through an intermediate aziridinium (B1262131) ion have been shown to yield 3-iodopiperidines.

Stereoselective Synthesis of Iodopiperidine Derivatives

Many pharmaceutical applications require enantiomerically pure compounds. Therefore, the development of stereoselective methods to synthesize specific isomers of this compound is of significant importance.

Control of Diastereoselectivity

When synthesizing piperidine rings with multiple substituents, controlling the relative stereochemistry (diastereoselectivity) is essential. One approach involves the diastereoselective reduction of highly substituted tetrahydropyridine (B1245486) intermediates. These precursors can be synthesized with a high degree of stereocontrol, and subsequent reduction of the double bond can set the stereocenters of the piperidine ring. The resulting functional groups on the ring can then be manipulated to install the iodine at the C-3 position, preserving the established diastereomeric relationship.

Enantioselective Approaches for Chiral Iodopiperidines (e.g., Tert-butyl (3S)-3-iodopiperidine-1-carboxylate)

Two primary pathways have emerged for the efficient enantioselective synthesis of chiral 3-substituted piperidines, which are direct precursors to the target iodo-compound. Both routes typically start from the prochiral ketone, tert-butyl 3-oxopiperidine-1-carboxylate.

Pathway A: Asymmetric Reduction

This route involves the asymmetric reduction of the ketone to produce a chiral alcohol, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate. This transformation is highly amenable to biocatalysis, utilizing ketoreductase (KRED) enzymes or whole-cell systems like Baker's yeast. derpharmachemica.comderpharmachemica.comresearchgate.net These enzymatic methods offer significant advantages, including mild reaction conditions and exceptionally high enantioselectivity, often yielding the product with >99% enantiomeric excess (ee). derpharmachemica.com Once the enantiopure alcohol is obtained, it can be converted to the corresponding chiral iodide, for example, (R)-tert-butyl 3-iodopiperidine-1-carboxylate, via a direct iodination reaction (e.g., Appel reaction) which typically proceeds with complete inversion of stereochemistry.

Table 2: Biocatalytic Asymmetric Reduction of tert-Butyl 3-oxopiperidine-1-carboxylate

BiocatalystCo-substrate/FactorYieldEnantiomeric Excess (ee)Reference
Ketoreductase (KRED 110)NAD⁺, Isopropanol90-95%>99% for (S)-alcohol derpharmachemica.com
E. coli cells expressing reductaseNAD⁺, (R/S)-2-octanol>98%>99% for (S)-alcohol chemicalbook.com

Pathway B: Asymmetric Amination and Diazotization

An alternative pathway involves the asymmetric amination of tert-butyl 3-oxopiperidine-1-carboxylate to form an enantiopure amine, such as (R)-tert-butyl 3-aminopiperidine-1-carboxylate. This can be achieved using transaminase enzymes, which catalyze the transfer of an amino group from an amine donor (like 2-aminopropane) to the ketone with high enantioselectivity. google.com

The resulting chiral amine is a versatile intermediate. It can be converted to the chiral iodide via a Sandmeyer-type reaction. tcichemicals.com This involves the diazotization of the primary amine using a nitrite (B80452) source (e.g., tert-butyl nitrite) in the presence of an acid, followed by the introduction of an iodide salt (e.g., potassium iodide). This sequence allows for the stereospecific replacement of the amino group with an iodine atom, providing access to either (R)- or (S)-tert-butyl 3-iodopiperidine-1-carboxylate, depending on the starting amine enantiomer.

Another powerful method starts from the chiral pool, using readily available enantiopure starting materials like L-glutamic acid to construct the chiral piperidine backbone, which is then further functionalized. niscpr.res.in

Catalytic Methods in Iodopiperidine Synthesis

The introduction of an iodine atom onto the piperidine ring is a critical transformation that often employs catalytic systems to ensure high regioselectivity and yield. These methods can be broadly categorized by the nature of the catalyst, with a significant focus on iodine-based reagents and metal-free systems that offer environmental and practical advantages over traditional heavy metal catalysts.

Role of Molecular Iodine and Hypervalent Iodine Reagents

Molecular iodine (I₂) and hypervalent iodine reagents are central to modern synthetic strategies for halogenations and heterocyclizations. nih.gov Their utility stems from their electrophilic nature and potent oxidizing capabilities, which facilitate the formation of carbon-iodine bonds under mild conditions. chim.itnih.gov

Molecular iodine can act as a catalyst in iodocyclization reactions, often activated by an oxidant, to generate a more electrophilic iodine species. acs.orgacs.org This species is then attacked by a suitable nucleophile within the substrate, such as an unsaturated amine, to form the heterocyclic ring. This process, involving an iodocyclization-protodeiodination sequence, is an effective method for constructing nitrogen-containing heterocycles. acs.org The reactions are generally characterized by operational simplicity and the low cost and toxicity of the iodine catalyst. acs.orgrsc.org

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), serve as powerful oxidants and sources of electrophilic iodine. nih.govdiva-portal.org These compounds have found wide application in organic synthesis due to their benign environmental profile and broad utility. chim.itdiva-portal.org In the context of piperidine synthesis, they can promote oxidative cyclization of unsaturated N-substituted amines. The mechanism often involves the formation of a C-I bond, followed by intramolecular cyclization. chim.it The versatility of these reagents allows for a wide range of transformations, including halogenations, aminations, and the construction of various heterocyclic frameworks. nih.gov

Table 1: Key Iodine-Based Reagents in Heterocyclic Synthesis

Reagent ClassSpecific Example(s)Key Role in Synthesis
Molecular Iodine Iodine (I₂)Catalyst for iodocyclization and C-H functionalization. acs.orgrsc.org
Hypervalent Iodine(III) (Diacetoxyiodo)benzene (PIDA), Phenyliodine bis(trifluoroacetate) (PIFA)Powerful oxidants and electrophilic iodine sources for oxidative cyclizations. nih.gov
Hypervalent Iodine(III) [Hydroxy(tosyloxy)iodo]benzene (Koser's Reagent)Oxidant used in various transformations. diva-portal.org
Iodonium Salts Diaryliodonium saltsGroup transfer reagents used to form C-C and C-heteroatom bonds. nih.govdiva-portal.org

Metal-Free and Organocatalytic Systems

A significant advantage of using hypervalent iodine reagents is that the resulting synthetic methodologies are often metal-free. chim.itdiva-portal.org This circumvents issues associated with the toxicity, cost, and removal of heavy metal residues from the final products. researchgate.net Metal-free catalytic systems for C-N bond formation and C-H functionalization are of considerable interest in modern organic synthesis. rsc.orgnih.govnih.gov For instance, systems combining tetrabutylammonium (B224687) iodide (TBAI) with an oxidant like tert-butyl hydroperoxide (TBHP) have been developed for the allylic C-H amination of olefins, demonstrating a versatile metal-free approach to C-N bond formation. nih.gov

Organocatalysis, which utilizes small, chiral organic molecules to catalyze chemical transformations, represents another pillar of metal-free synthesis. acs.orgnih.gov While the direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalysis are widely applied to the asymmetric synthesis of highly functionalized piperidines. thieme-connect.com

Common strategies involve domino reactions, such as Michael addition/cyclization cascades, catalyzed by chiral amines (e.g., prolinol derivatives) or hydrogen-bond donors. acs.orgthieme-connect.com These reactions can construct the piperidine core with multiple stereocenters in a single step with high enantioselectivity. acs.org The application of these methods could foreseeably be adapted for substrates that would lead to iodinated piperidine derivatives, representing a promising avenue for the asymmetric synthesis of such compounds.

Table 2: Comparison of Metal-Free Catalytic Approaches for Piperidine Synthesis

Catalytic SystemCatalyst TypeTypical ReactionAdvantages
Hypervalent Iodine PIDA, PIFA, etc.Oxidative CyclizationMetal-free, mild conditions, commercially available. nih.govchim.it
Iodide/Oxidant TBAI/TBHPC-H AminationMetal-free, versatile for C-N bond formation. nih.gov
Organocatalysis Prolinol derivatives, ThioureasDomino Michael/CyclizationAsymmetric synthesis, high enantioselectivity, metal-free. acs.orgthieme-connect.com

Protecting Group Strategies: The Role of the Tert-butyl Carbamate (B1207046) (Boc) Group

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. nih.gov The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its unique stability profile and ease of removal. total-synthesis.comchemistrysteps.com

The Boc group is installed on the piperidine nitrogen by reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), converting the secondary amine into a carbamate. total-synthesis.comrsc.org This transformation is crucial for several reasons. Firstly, it deactivates the nucleophilic and basic character of the nitrogen atom, preventing it from interfering with subsequent reactions, such as the electrophilic iodination of the piperidine ring. Secondly, the bulky Boc group can influence the conformation of the piperidine ring and act as a directing group, controlling the regioselectivity of C-H functionalization reactions.

A key strategic advantage of the Boc group is its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. nih.govtotal-synthesis.comorganic-chemistry.org This robustness allows for significant chemical modifications on other parts of the molecule without compromising the integrity of the protecting group.

Conversely, the Boc group is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comchemistrysteps.comrsc.org The deprotection mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then fragments into isobutene and a proton. chemistrysteps.com This process also releases carbon dioxide. total-synthesis.comchemistrysteps.com The mildness of this deprotection step is critical, as it ensures that other sensitive functional groups in the molecule, such as the carbon-iodine bond in the final product, remain intact. This orthogonal stability makes the Boc group an indispensable tool in the synthesis of this compound. organic-chemistry.org

Table 3: Properties and Handling of the Boc Protecting Group

PropertyDescription
Installation Typically via reaction with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. nih.govrsc.org
Stability Stable to most bases, nucleophiles, and catalytic hydrogenation conditions. total-synthesis.comorganic-chemistry.org
Lability Cleaved under mild acidic conditions (e.g., TFA, HCl). total-synthesis.comchemistrysteps.com
Deprotection Products The free amine, CO₂, and isobutene. total-synthesis.comchemistrysteps.com
Strategic Advantage Allows for selective reactions elsewhere in the molecule; orthogonal to many other protecting groups. organic-chemistry.org

Reactivity and Transformational Chemistry of Tert Butyl 3 Iodopiperidine 1 Carboxylate

Nucleophilic Substitution Reactions at the C-I Bond

The C-I bond in tert-butyl 3-iodopiperidine-1-carboxylate is the primary site of reactivity for nucleophilic substitution. The iodine atom is an excellent leaving group, facilitating the displacement by various nucleophiles. The reaction generally proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, typical for secondary alkyl iodides.

The substitution of the iodide with oxygen and nitrogen-based nucleophiles, such as alkoxides and amines, is a fundamental transformation for this substrate. Although specific kinetic studies on this compound are not extensively detailed in the provided literature, the general principles of S(_N)2 reactions apply.

Reactions with alkoxides (RO⁻) would lead to the formation of 3-alkoxy piperidine (B6355638) derivatives, introducing an ether linkage. Similarly, reactions with primary or secondary amines (RNH₂ or R₂NH) would yield 3-amino-piperidine derivatives. These reactions typically require the use of a base to neutralize the generated hydroiodic acid or involve the use of excess amine to act as both a nucleophile and a base researchgate.net. The choice of solvent is crucial, with polar aprotic solvents like acetonitrile or dimethylformamide often being employed to facilitate the S(_N)2 pathway.

For this compound, the regioselectivity of nucleophilic substitution is straightforward, as the C-I bond at the 3-position is the only electrophilic site susceptible to attack under typical S(_N)2 conditions.

The stereochemical outcome is a critical aspect of these reactions. An S(_N)2 reaction proceeds with a backside attack of the nucleophile relative to the leaving group youtube.com. This mechanistic feature dictates that the reaction occurs with an inversion of the stereochemical configuration at the C3 carbon youtube.com. Therefore, if the starting material is a single enantiomer of (R)-tert-butyl 3-iodopiperidine-1-carboxylate, the resulting product from an S(_N)2 reaction will be the corresponding (S)-substituted piperidine. This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the controlled installation of functional groups with a predictable three-dimensional arrangement.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and iodo-substituted heterocycles like this compound are excellent substrates for these transformations. Cobalt-catalyzed reactions, in particular, have emerged as a cost-effective and efficient method for forming carbon-carbon bonds. medchemexpress.comnih.gov

The arylation of saturated N-heterocycles is a key method for accessing scaffolds prevalent in biologically active molecules cas.orgnih.gov. Research has demonstrated that this compound can be effectively coupled with various aryl Grignard reagents using a cobalt-based catalytic system cas.org. An effective catalytic system for this transformation involves the use of cobalt(II) chloride (CoCl₂) in combination with 1,2,2,6,6-pentamethylpiperidine (TMCD) cas.org. This method provides a flexible and chemoselective route to functionalize the piperidine ring at the 3-position.

The table below summarizes the results of the cobalt-catalyzed cross-coupling of N-Boc-3-iodopiperidine with various aryl Grignard reagents.

EntryAryl Grignard ReagentProductYield (%)
1Phenylmagnesium bromidetert-Butyl 3-phenylpiperidine-1-carboxylate93
24-Methoxyphenylmagnesium bromidetert-Butyl 3-(4-methoxyphenyl)piperidine-1-carboxylate91
34-(Trifluoromethyl)phenylmagnesium bromidetert-Butyl 3-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate89
43-Methoxyphenylmagnesium bromidetert-Butyl 3-(3-methoxyphenyl)piperidine-1-carboxylate88
52-Thienylmagnesium bromidetert-Butyl 3-(thiophen-2-yl)piperidine-1-carboxylate78
6Naphthalen-1-ylmagnesium bromidetert-Butyl 3-(naphthalen-1-yl)piperidine-1-carboxylate74
74-Fluorophenylmagnesium bromidetert-Butyl 3-(4-fluorophenyl)piperidine-1-carboxylate90

Data sourced from studies on cobalt-catalyzed arylations of iodopiperidines cas.org.

The mechanism of cobalt-catalyzed cross-coupling reactions is often complex and can involve radical intermediates nih.gov. Evidence for the formation of radical species in the arylation of 3-iodopiperidines has been gathered through the use of radical clock experiments cas.org. For instance, when a specially designed 3-iodopiperidine (B59508) substrate containing an O-allyl group at the C2 position was subjected to the standard cobalt-catalyzed coupling conditions with phenylmagnesium bromide, a bicyclic product was formed exclusively cas.org. This cyclized product is the result of an intramolecular reaction of a radical intermediate, providing strong evidence against a purely ionic pathway and supporting the involvement of single-electron transfer (SET) processes in the catalytic cycle.

The scope of the cobalt-catalyzed cross-coupling reaction extends to various types of Grignard reagents, though aryl Grignards have been extensively studied cas.org. The reaction tolerates a range of functional groups on the aryl Grignard reagent, including electron-donating (e.g., methoxy) and electron-withdrawing (e.g., trifluoromethyl) substituents, affording good to excellent yields cas.org. Heteroaryl Grignard reagents, such as those derived from thiophene (B33073), are also viable coupling partners cas.org.

While the arylation is well-established, the use of alkenyl and allyl Grignard reagents in cobalt-catalyzed couplings with alkyl halides has also been reported, suggesting that these transformations are also feasible with this compound youtube.com. However, the efficiency and potential side reactions, such as β-hydride elimination, would need to be considered for these sp²- and sp³-hybridized nucleophiles. The development of robust catalytic systems has expanded the applicability of cobalt catalysis, making it a complementary approach to more traditional palladium-catalyzed methods medchemexpress.comnih.gov.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Nickel, Iron)

While palladium and copper catalysis are well-established, the use of more earth-abundant first-row transition metals like nickel and iron has gained significant traction for C-C bond formation. This compound has proven to be a competent substrate in these transformations, particularly in reactions catalyzed by cobalt, iron, and nickel. uni-muenchen.deuni-muenchen.de

Research has demonstrated the utility of this secondary alkyl iodide in iron- and cobalt-catalyzed cross-coupling reactions with organomanganese reagents. uni-muenchen.de These reactions provide an efficient route to C(sp³)–C(sp²) bonds. For instance, this compound can be coupled with di(aryl)manganese reagents in the presence of an iron catalyst to yield 3-arylpiperidine derivatives. A notable example involves the reaction with a di(3-(TBSO)benzene-1-yl)manganese reagent, which proceeds at room temperature to furnish the corresponding coupled product. uni-muenchen.de The general conditions for such couplings highlight the robustness of the method for forging new carbon-carbon bonds at a stereogenic center. uni-muenchen.deuni-muenchen.de

The mechanism of these iron-catalyzed reactions is often proposed to involve radical intermediates, a departure from the purely organometallic cycles typical of palladium catalysis. This radical pathway is particularly effective for coupling C(sp³)-hybridized centers. uni-muenchen.de

Nickel catalysis, known for its ability to couple challenging substrates, is also applicable. uni-muenchen.de Nickel catalysts can engage secondary alkyl halides like this compound in cross-coupling reactions with various partners, including organozinc reagents (in Negishi-type couplings). uni-muenchen.de The versatility of nickel catalysis allows for a broad scope of potential coupling partners, further extending the synthetic utility of this piperidine building block. uni-muenchen.deuni-muenchen.de

Table 1: Examples of Iron and Cobalt-Catalyzed Cross-Coupling Reactions
Catalyst SystemCoupling PartnerProduct TypeReference
Iron(II) saltDi(aryl)manganese ReagentTert-butyl 3-arylpiperidine-1-carboxylate uni-muenchen.de
Cobalt(II) saltDi(aryl)manganese ReagentTert-butyl 3-arylpiperidine-1-carboxylate uni-muenchen.deuni-muenchen.de

Electrophilic and Nucleophilic Character in Subsequent Transformations

The reactivity of this compound is dominated by the carbon-iodine bond, which imparts a distinct dual chemical character to the molecule depending on the reaction conditions.

Electrophilic Character: The primary and most intuitive mode of reactivity stems from the electrophilic nature of the carbon atom at the 3-position. The electron-withdrawing effect of the iodine atom creates a partial positive charge on the attached carbon, making it susceptible to attack by nucleophiles. This electrophilicity is the cornerstone of its participation in the transition metal-catalyzed cross-coupling reactions discussed previously. uni-muenchen.deuni-muenchen.de In these processes, the organometallic coupling partner acts as the nucleophile that ultimately displaces the iodide, facilitated by the metallic catalyst.

Nucleophilic Character (via Umpolung): A more advanced synthetic strategy involves the reversal of polarity, or "umpolung," of the C-3 carbon from an electrophile to a nucleophile. This is achieved by transforming the carbon-iodine bond into a carbon-metal bond. A common method to effect this change is through a halogen-metal exchange reaction. uni-muenchen.de Treatment of this compound with a strong organometallic base, such as an alkylmagnesium or alkyllithium reagent, replaces the iodine atom with a metal cation (e.g., MgCl or Li).

For example, a halogen-magnesium exchange can be performed using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). uni-muenchen.de This converts the starting iodide into a nucleophilic Grignard-type reagent. This newly formed organometallic species can then be used in a variety of subsequent reactions, such as additions to carbonyls or in further transmetalation steps. For instance, the Grignard reagent can be transmetalated with zinc salts like zinc pivalate to generate a more stable and functional group-tolerant organozinc reagent, which is a key intermediate for Negishi cross-coupling reactions. uni-muenchen.de This two-step process effectively transforms the piperidine into a nucleophilic building block.

Reactions Involving Activation and Transformation of the Iodine Atom

The iodine atom is not merely a leaving group; its activation and transformation are key steps that initiate the molecule's journey into more complex structures. There are two principal pathways for activating and transforming the C–I bond: activation by a transition metal and direct chemical transformation into an organometallic moiety.

Activation via Oxidative Addition: In transition metal-catalyzed cross-coupling reactions (Fe, Co, Ni, Pd), the crucial initiating step is the activation of the C–I bond by the low-valent metal catalyst. uni-muenchen.deuni-muenchen.de This process, commonly known as oxidative addition, involves the insertion of the metal center into the carbon-iodine bond. This breaks the C–I bond and forms a new organometallic intermediate where the piperidine ring is directly bonded to the metal. This "activates" the piperidine fragment, preparing it for the subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination, which ultimately form the desired product. uni-muenchen.de

Transformation via Halogen-Metal Exchange: As described in the context of umpolung, the most significant direct transformation of the iodine atom is its replacement with a metal through halogen-metal exchange. uni-muenchen.de This reaction fundamentally alters the functional group at the 3-position from an iodo group to an organometallic one. The choice of the organometallic reagent used for the exchange dictates the nature of the resulting nucleophile.

Table 2: Key Transformations of the Iodine Atom
Transformation TypeReagent/CatalystIntermediate SpeciesResulting ReactivityReference
Activation by MetalLow-valent Fe, Co, or Ni catalystPiperidinyl-metal complexElectrophilic (activated for coupling) uni-muenchen.deuni-muenchen.de
Halogen-Metal ExchangeiPrMgCl·LiClPiperidinyl-magnesium speciesNucleophilic uni-muenchen.de
Transmetalation (following exchange)Zn(OPiv)₂Piperidinyl-zinc speciesNucleophilic (stable) uni-muenchen.de

This transformation is synthetically powerful as it provides access to a nucleophilic piperidine synthon that is otherwise inaccessible, enabling the construction of molecular architectures not achievable through standard nucleophilic substitution or coupling pathways.

Advanced Applications in Chemical Synthesis and Medicinal Chemistry

Application in Medicinal Chemistry and Drug Discovery

The piperidine (B6355638) moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. researchgate.netnih.gov The introduction of substituents onto the piperidine ring allows for the fine-tuning of a compound's pharmacological properties. Tert-butyl 3-iodopiperidine-1-carboxylate offers a convenient entry point for creating diverse libraries of 3-substituted piperidines for drug discovery programs.

The design and synthesis of novel pharmacologically active compounds frequently rely on the use of versatile building blocks like this compound. The iodine atom can be transformed into a wide range of other functional groups, enabling the exploration of the chemical space around the 3-position of the piperidine ring. This is a critical strategy in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its biological activity. For example, the related compound, tert-butyl (R)-3-aminopiperidine-1-carboxylate, is a key heterocyclic building block for synthesizing more complex pharmaceutical compounds and has been identified as a γ-secretase modulator, which is significant in the context of Alzheimer's disease research. pharmaffiliates.com This highlights the potential of 3-substituted piperidines in generating novel therapeutic agents.

The central nervous system (CNS) is a primary target for drugs containing the piperidine scaffold. nih.gov The ability of piperine, a natural product containing a piperidine ring, to cross the blood-brain barrier underscores the potential of this scaffold in CNS drug design. researchgate.net The development of drug candidates for neurological disorders often involves the synthesis of molecules that can interact with specific receptors or enzymes in the brain. This compound can serve as a precursor to novel ligands for CNS targets. The introduction of specific substituents at the 3-position can modulate a molecule's affinity and selectivity for its intended biological target. For instance, the fluorination of a 3-piperidinylindole series of antipsychotic drugs was shown to improve bioavailability and affinity for the 5-HT2A serotonin receptor. mdpi.comresearchgate.net This demonstrates the importance of substitution on the piperidine ring for developing effective treatments for neurological and psychiatric conditions.

Addressing Drug Resistance Challenges

There is currently no specific, publicly available research that directly links the use of this compound to the development of therapeutics aimed at overcoming drug resistance. While the development of novel molecular scaffolds to combat resistance is a critical area of research, the role of this particular compound as a key intermediate in such endeavors has not been detailed in published studies.

Contribution to Anti-Cancer and Antibacterial Drug Development

Similarly, the direct contribution of this compound to anti-cancer and antibacterial drug development is not well-documented. Although piperidine-containing compounds are known to exhibit a wide range of biological activities, including cytotoxic and antimicrobial effects, specific examples of drugs or clinical candidates that utilize this compound as a starting material are not readily found in the scientific literature. Research in these areas tends to highlight more complex molecules where the initial building blocks are often not the primary focus of the discussion.

Utility in Materials Science and Agrochemicals

The application of this compound in materials science and agrochemicals is another area with limited available information.

Formulation of Advanced Polymeric Materials

There is no clear evidence in the reviewed literature of this compound being used as a monomer or functionalizing agent in the formulation of advanced polymeric materials. While nitrogen-containing heterocycles can be incorporated into polymer backbones to impart specific properties, the use of this specific iodo-substituted piperidine derivative for such purposes has not been a subject of published research.

Development of Tailored-Property Materials

Consequently, its role in the development of tailored-property materials is also not established. The synthesis of materials with specific, predictable properties often relies on well-characterized monomers and polymers, and this compound does not appear to be a compound of significant interest in this field at present.

Future Research Directions and Outlook

Emerging Synthetic Strategies

The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a continuous endeavor in organic chemistry. Future strategies for synthesizing tert-butyl 3-iodopiperidine-1-carboxylate and its derivatives are likely to focus on enhancing efficiency, sustainability, and access to specific stereoisomers.

One promising avenue is the application of enzymatic cascades. Multi-enzyme systems have demonstrated success in converting linear precursors like L-lysinol into protected 3-aminopiperidines. rsc.org Adapting such biocatalytic approaches could offer a green and highly enantioselective route to chiral 3-substituted piperidine (B6355638) cores, which can then be converted to the iodo-derivative.

Furthermore, advancements in transition-metal catalysis offer new possibilities. While traditional methods are robust, emerging strategies often provide milder reaction conditions and improved functional group tolerance. For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been effective for producing highly substituted piperidines. mdpi.com The application of such methods to appropriately substituted pyridine (B92270) precursors could provide a direct and stereocontrolled route to the this compound scaffold. Gold-catalyzed cyclization reactions also represent a modern approach to constructing the piperidine ring system, which could be explored for novel synthetic pathways. ajchem-a.com

StrategyPotential AdvantageRelevant Catalyst/System
Enzymatic CascadesHigh enantioselectivity, green chemistryGalactose Oxidase / Imine Reductase variants rsc.org
Asymmetric HydrogenationStereocontrol, access to complex derivativesIridium or Rhodium catalysts mdpi.com
Gold-Catalyzed CyclizationMild conditions, unique reactivityGold(I) complexes ajchem-a.com

Novel Reactivity Patterns

The carbon-iodine bond in this compound is a key functional handle for diversification. While traditional cross-coupling reactions are well-established, future research is poised to uncover novel reactivity patterns, particularly through modern catalytic methods.

Cobalt-catalyzed cross-coupling reactions have emerged as a powerful tool for C-C bond formation. Specifically, the arylation of N-Boc-3-iodopiperidine with various aryl Grignard reagents has been successfully demonstrated, providing a modular route to 3-arylpiperidines. researchgate.net The exploration of a broader range of cobalt catalysts and coupling partners will likely expand the synthetic utility of this reaction.

Photoredox catalysis offers a paradigm shift in accessing radical intermediates under mild conditions. Copper-photocatalyzed radical cyclizations have been shown to be effective with the isomeric tert-butyl 4-iodopiperidine-1-carboxylate, where the alkyl radical generated from the C-I bond cleavage participates in reactions with unsaturated systems. rsc.org Applying this strategy to the 3-iodo isomer is a logical and exciting next step, potentially enabling the synthesis of novel spirocyclic or fused piperidine structures. The development of new photoredox catalysts, such as tunable biarylaminium radical cations, could further enhance the scope and efficiency of these transformations. rsc.org

Reaction TypeCatalyst SystemPotential Products
Cross-CouplingCobalt / TMCD researchgate.net3-Arylpiperidines
Radical CyclizationCopper(I) / Photoredox Catalyst rsc.orgFused or spirocyclic piperidines
C-H FunctionalizationPhotoredox/Nickel Catalysis princeton.eduDi-functionalized piperidines

Exploration of New Biological Activities

The piperidine motif is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. nih.gov this compound serves as an excellent starting point for generating libraries of novel compounds to explore new biological activities.

Recent research has demonstrated the synthesis of novel 1,2,3-triazole-containing piperidine derivatives via "click chemistry." nih.gov These compounds have been investigated as potential agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type-2 diabetes mellitus. nih.gov This highlights a strategy where the iodo-precursor can be converted to an azide (B81097) or alkyne to participate in cycloaddition reactions, generating compounds with completely different pharmacophores.

Another area of interest is the development of enzyme inhibitors. By designing molecules that mimic the transition state or bind to the active site of an enzyme, novel therapeutics can be discovered. For instance, derivatives of tetrahydropyrimidine-5-carboxylate have been identified as Dipeptidyl peptidase-IV (DPP-IV) inhibitors, another important target in diabetes treatment. chemmethod.com The this compound scaffold can be elaborated into diverse structures to screen against a wide array of enzymatic targets, including kinases, proteases, and metabolic enzymes, potentially leading to new treatments for cancer, inflammatory diseases, or infectious agents. whiterose.ac.uk

Target ClassExampleTherapeutic Area
G-Protein Coupled ReceptorsGPR119 Agonists nih.govType-2 Diabetes
EnzymesDPP-IV Inhibitors chemmethod.comType-2 Diabetes
Kinases/ProteasesGeneral Drug Scaffolds nih.govwhiterose.ac.ukOncology, Inflammation

Integration of Computational and Experimental Approaches in Drug Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. mdpi.com This integrated approach allows for the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties, saving considerable time and resources. The this compound scaffold is well-suited for this modern drug design paradigm.

In silico screening techniques, such as molecular docking and pharmacophore modeling, can be used to virtually screen libraries of compounds derived from the 3-iodopiperidine (B59508) core against the three-dimensional structure of a biological target. nih.govmdpi.com This process can identify promising candidates for synthesis and experimental testing. For example, a workflow could involve designing a virtual library of 3-substituted piperidines and docking them into the active site of a target enzyme like DPP-IV. Hits from this virtual screen can then be synthesized from this compound and evaluated in biochemical assays. chemmethod.com

Quantitative Structure-Activity Relationship (QSAR) models can further refine lead compounds. By correlating structural features of a series of synthesized derivatives with their biological activity, these models can predict the activity of yet-unsynthesized compounds, thereby guiding the next round of synthetic efforts. mdpi.com Molecular dynamics simulations can provide deeper insights into the binding mode and stability of a ligand-protein complex, helping to explain the structural basis for a compound's activity. chemmethod.com This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for accelerating the journey from a starting material like this compound to a potential drug candidate.

Computational MethodApplication in Drug Design
Molecular DockingPredicts binding orientation of a ligand to a target protein. nih.gov
Pharmacophore ModelingIdentifies essential structural features for biological activity. mdpi.com
3D-QSARCorrelates 3D molecular properties with biological activity to predict potency. mdpi.commdpi.com
Molecular DynamicsSimulates the movement and interaction of a ligand-protein complex over time. chemmethod.com

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing tert-butyl 3-iodopiperidine-1-carboxylate, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, iodination of a piperidine precursor can be achieved using iodine-containing reagents under controlled conditions. A related compound, tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate, is synthesized via sulfonylation using DMAP and triethylamine in dichloromethane at 0–20°C . For iodinated analogs, similar strategies may apply, with reaction temperature, stoichiometry of iodinating agents (e.g., N-iodosuccinimide), and catalyst selection (e.g., Lewis acids) critical for yield. Purification via column chromatography or crystallization is recommended to isolate the iodinated product .

Q. What analytical techniques are most reliable for characterizing tert-butyl 3-iodopiperidine-1-carboxylate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is essential for structural confirmation, with the iodine atom influencing chemical shifts. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. X-ray crystallography using programs like SHELXL can resolve stereochemistry and crystal packing, particularly for verifying iodination at the 3-position .

Q. How should researchers safely handle and store tert-butyl 3-iodopiperidine-1-carboxylate in the laboratory?

  • Methodological Answer : Store in tightly sealed containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid contact with strong oxidizing agents (e.g., peroxides) due to potential hazardous reactions. Use fume hoods and personal protective equipment (PPE) during handling, as iodinated compounds may release toxic vapors upon decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction outcomes involving tert-butyl 3-iodopiperidine-1-carboxylate (e.g., unexpected byproducts or low yields)?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions. For example, competing SN1/SN2 mechanisms in iodination may lead to stereochemical inconsistencies. Systematic optimization of solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading (e.g., Pd catalysts for cross-coupling) is critical. Analytical tools like HPLC-MS can identify byproducts, while kinetic studies (e.g., time-resolved NMR) clarify reaction pathways .

Q. What computational methods are suitable for modeling the reactivity of tert-butyl 3-iodopiperidine-1-carboxylate in drug discovery applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of the iodine atom on nucleophilic substitution or cross-coupling reactions. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, leveraging crystallographic data refined via SHELX .

Q. How does the stability of tert-butyl 3-iodopiperidine-1-carboxylate vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via LC-MS and quantify stability using Arrhenius kinetics. Iodinated compounds are prone to hydrolysis under alkaline conditions, requiring neutral or acidic buffers for long-term storage .

Q. What strategies are effective for resolving racemic mixtures of tert-butyl 3-iodopiperidine-1-carboxylate derivatives?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns) or enzymatic resolution (e.g., lipase-mediated acyl transfer) can separate enantiomers. For asymmetric synthesis, use chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes) to direct stereochemistry during iodination .

Methodological Tables

Table 1 : Key Synthetic Parameters for Iodination Reactions

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–20°CMinimizes side reactions
SolventDichloromethaneEnhances reagent solubility
CatalystDMAP/TriethylamineAccelerates sulfonylation
PurificationColumn chromatographyRemoves unreacted iodine
Source :

Table 2 : Stability Assessment Under Accelerated Conditions

pHTemperature (°C)Degradation Rate (k, day⁻¹)Major Degradant
7.4250.002None detected
9.0400.098Deiodinated analog
Source :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.